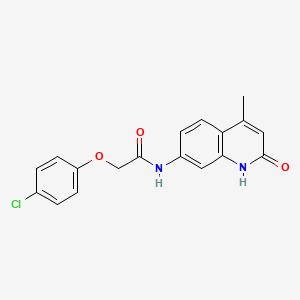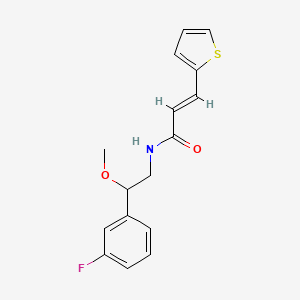
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide, also known as FMA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of acrylamide derivatives and is known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and pain. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been found to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit anti-inflammatory, anticancer, and analgesic effects, which could be useful in the treatment of various diseases. However, one of the limitations of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is its potential toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for the study of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide. One area of research could focus on the development of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide-based therapeutics for the treatment of inflammatory diseases, cancer, and pain. Another area of research could involve the investigation of the potential toxicity of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide and the development of safer derivatives. Additionally, further studies could be conducted to elucidate the exact mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide involves a multistep process that starts with the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. This intermediate product is then reacted with 2-methoxyethylamine to form N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide. The final step involves the reaction of N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide with thiophene-2-carboxylic acid to form (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide.
Applications De Recherche Scientifique
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has also been found to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit analgesic effects by reducing pain sensitivity in animal models.
Propriétés
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZITSJJDGYBX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)
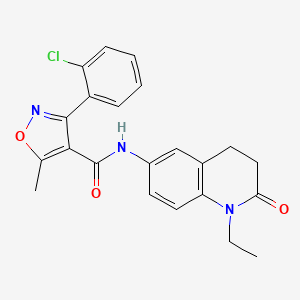
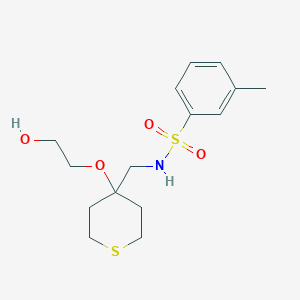
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2933984.png)
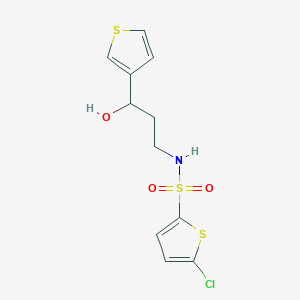

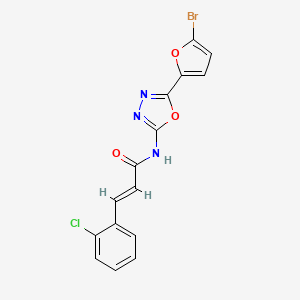
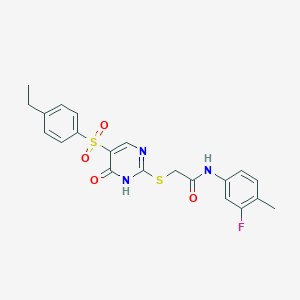
![6-[(4-Bromophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2933991.png)
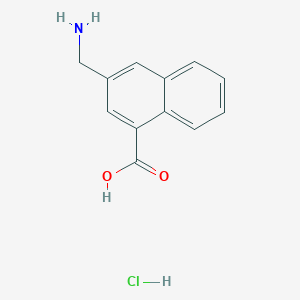
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2933999.png)
